1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one
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Overview
Description
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one is a complex organic compound that features a piperidine ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyridine moiety, and the incorporation of the phenyl group. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and can be employed to attach the phenyl group to the piperidine ring.
Nucleophilic substitution: This reaction can be used to introduce the pyridine moiety into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The ether linkage in the compound may be susceptible to oxidation under harsh conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene: A compound with a similar pyridine moiety but different structural arrangement.
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one: A related compound with a different ring structure.
Uniqueness
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-8-5-13-21(23-18)26-17-20-12-7-15-24(16-20)22(25)14-6-11-19-9-3-2-4-10-19/h2-5,8-10,13,20H,6-7,11-12,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQARBPCFHPHJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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